molecular formula C17H14N2S B12148463 4,5-Dihydrobenzo[e]benzothiazol-2-ylphenylamine

4,5-Dihydrobenzo[e]benzothiazol-2-ylphenylamine

Cat. No.: B12148463
M. Wt: 278.4 g/mol
InChI Key: YBHAKSVDEJAJSA-UHFFFAOYSA-N
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Description

4,5-Dihydrobenzo[e]benzothiazol-2-ylphenylamine is a heterocyclic compound that features a benzothiazole ring fused with a benzene ring and an amine group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydrobenzo[e]benzothiazol-2-ylphenylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with a substituted benzaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrobenzo[e]benzothiazol-2-ylphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,5-Dihydrobenzo[e]benzothiazol-2-ylphenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that modifications to the benzothiazole ring can enhance biological activity, making it a promising scaffold for drug development.

Industry

Industrially, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 4,5-Dihydrobenzo[e]benzothiazol-2-ylphenylamine exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells. In anticancer research, it can induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the fused benzene ring.

    2-Aminobenzothiazole: Lacks the phenylamine group.

    4-Benzothiazol-2-ylphenylamine: Similar but without the dihydro modification.

Uniqueness

4,5-Dihydrobenzo[e]benzothiazol-2-ylphenylamine is unique due to its fused ring structure and the presence of both benzothiazole and phenylamine groups. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

N-phenyl-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine

InChI

InChI=1S/C17H14N2S/c1-2-7-13(8-3-1)18-17-19-16-14-9-5-4-6-12(14)10-11-15(16)20-17/h1-9H,10-11H2,(H,18,19)

InChI Key

YBHAKSVDEJAJSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC4=CC=CC=C4

Origin of Product

United States

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